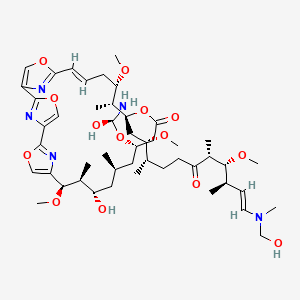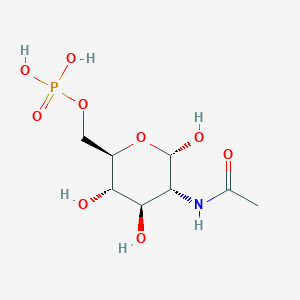
N-acetyl-D-glucosamine-6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-D-glucosamine-6-phosphate is an important biochemical compound involved in various metabolic pathways. It is a derivative of glucosamine, where an acetyl group is attached to the amino group and a phosphate group is attached to the sixth carbon. This compound plays a crucial role in the metabolism of amino sugars and is involved in the biosynthesis of amino-sugar-nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-D-glucosamine-6-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of N-acetyl-D-glucosamine. The enzyme N-acetylglucosamine kinase catalyzes the transfer of a phosphate group from ATP to N-acetyl-D-glucosamine, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-D-glucosamine-6-phosphate undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by the enzyme N-acetylglucosamine-6-phosphate deacetylase, resulting in the formation of glucosamine-6-phosphate and acetate.
Isomerization: The compound can be isomerized to form different structural isomers under specific conditions.
Common Reagents and Conditions
Deacetylation: Requires the enzyme N-acetylglucosamine-6-phosphate deacetylase and occurs under physiological conditions.
Isomerization: Can be induced by changes in pH or the presence of specific isomerase enzymes.
Major Products
Glucosamine-6-phosphate: Formed through deacetylation.
Various isomers: Formed through isomerization reactions.
Scientific Research Applications
N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:
Mechanism of Action
N-acetyl-D-glucosamine-6-phosphate exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in the biosynthesis of amino-sugar-nucleotides, which are essential for the formation of glycoproteins and glycolipids. The compound is deacetylated by N-acetylglucosamine-6-phosphate deacetylase to produce glucosamine-6-phosphate, which then enters various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-galactosamine-6-phosphate: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine-6-phosphate: Lacks the acetyl group present in N-acetyl-D-glucosamine-6-phosphate.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions also distinguishes it from other similar compounds .
Properties
CAS No. |
73495-11-1 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
BRGMHAYQAZFZDJ-PVFLNQBWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


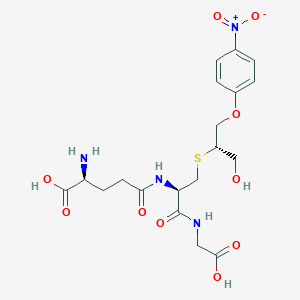

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
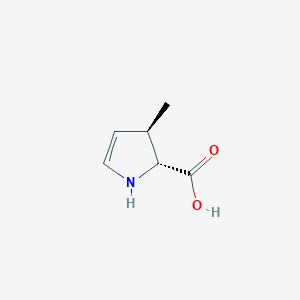


![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
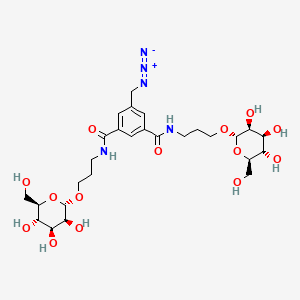

![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
